molecular formula C5H6N2O3 B14916852 5-Methoxypyrimidine-2,4(3h,5h)-dione

5-Methoxypyrimidine-2,4(3h,5h)-dione

Cat. No.: B14916852
M. Wt: 142.11 g/mol
InChI Key: DFDJJEJVBXCVEB-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrimidine-2,4(3H,5H)-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is carried out under reflux conditions with methanol sodium in butanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Methoxypyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyrimidine-2,4(3H,5H)-dione is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

5-methoxy-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2-3H,1H3,(H,7,8,9)

InChI Key

DFDJJEJVBXCVEB-UHFFFAOYSA-N

Canonical SMILES

COC1C=NC(=O)NC1=O

Origin of Product

United States

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